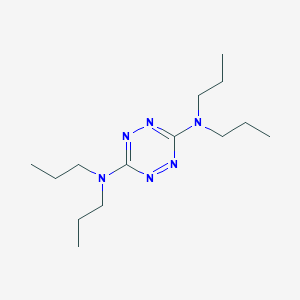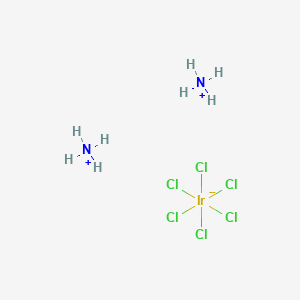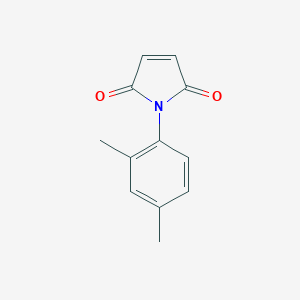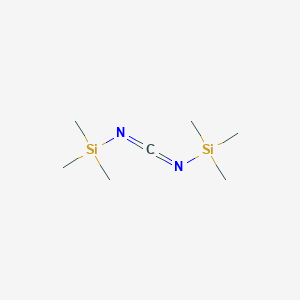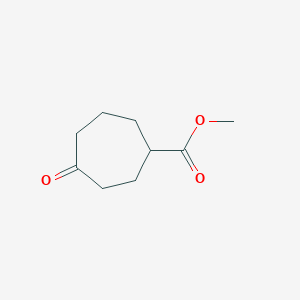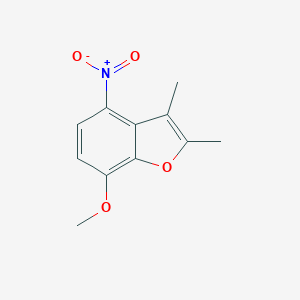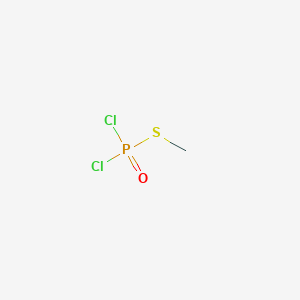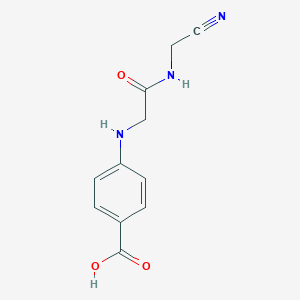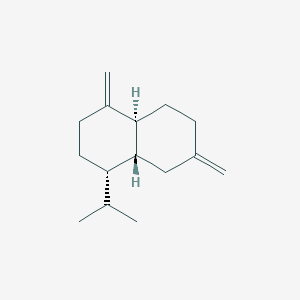
epsilon-Bulgarene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epsilon-Bulgarene is a natural compound found in the essential oil of the Bulgarian lavender plant. It has been the subject of scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Epsilon-Polylysine and Its Applications : Epsilon-polylysine (epsilon-PL) is a naturally occurring biomaterial known for its water solubility, biodegradability, edibility, and non-toxicity. It has a range of potential applications in fields such as food preservation, emulsifying agents, dietary supplements, biodegradable fibers, highly absorbent hydrogels, drug carriers, anticancer agent enhancers, and biochip coatings. Its uses span across food, medicine, agriculture, and electronics (Shih, Shen, & Van, 2006).
Epsilon-Near-Zero (ENZ) Photonics : Epsilon-near-zero photonics involves studying light-matter interactions in structures with near-zero permittivity. This field has shown promise for developing high-performance integrated photonic chips. ENZ photonics is expected to lead to significant advancements in integrated photonic devices and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
Epsilon Metal in Nuclear Waste Management : Epsilon metal, an alloy containing Mo, Pd, Rh, Ru, and Tc, is being developed as a waste form for immobilizing the undissolved solids and noble metals from the aqueous reprocessing of commercial used nuclear fuel. Its development focuses on increased durability and the ability to fabricate without additives, which makes it a significant advancement in nuclear waste management (Crum, Strachan, Rohatgi, & Zumhoff, 2013).
Biomedical Research and Apolipoprotein E : Apolipoprotein E (apo-E) genotyping, particularly the epsilon 4 allele, is studied for its role in susceptibility to heavy metal neurotoxicity and neurodegenerative conditions like Alzheimer's disease. This research is vital for understanding the genetic risk factors associated with such conditions (Godfrey, Wojcik, & Krone, 2003).
Eigenschaften
CAS-Nummer |
15890-31-0 |
|---|---|
Produktname |
epsilon-Bulgarene |
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1 |
InChI-Schlüssel |
NOLWRMQDWRAODO-RRFJBIMHSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCC(=C)[C@@H]2[C@@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Kanonische SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



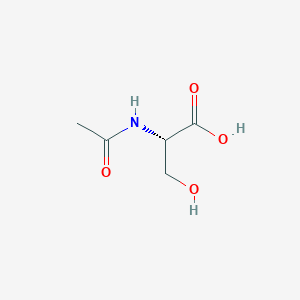
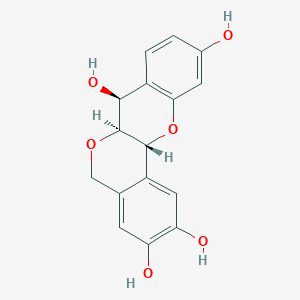
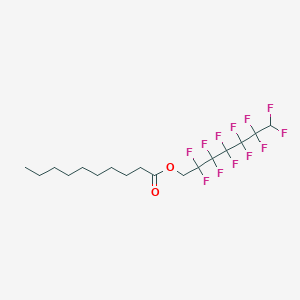
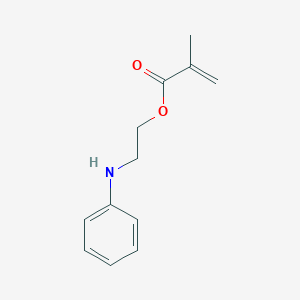
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)
